molecular formula C21H25N3O3 B2732860 1-(2-ethoxyphenyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)urea CAS No. 1203340-99-1

1-(2-ethoxyphenyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)urea

Cat. No.: B2732860
CAS No.: 1203340-99-1
M. Wt: 367.449
InChI Key: XCGHDHDLLGKSDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-ethoxyphenyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)urea is a useful research compound. Its molecular formula is C21H25N3O3 and its molecular weight is 367.449. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

Researchers have focused on the synthesis of novel urea and bis-urea derivatives with various substituents, evaluating their biological activities, particularly antiproliferative effects against cancer cell lines. For instance, urea derivatives have been synthesized and tested for their activity against breast carcinoma MCF-7 cell line, showing promising results as potential lead compounds in the development of breast carcinoma drugs due to their high activity and selectivity. These compounds also demonstrated significant antioxidant activity in assays, with some exhibiting antimicrobial activity in in vitro susceptibility assays (Perković et al., 2016).

Catalysis and Reaction Development

In the realm of organic synthesis, new methodologies have been developed using urea derivatives as key intermediates or catalysts. For example, an effective Biginelli-type synthesis involving ureas has been explored, highlighting novel pathways for constructing complex molecules. This showcases the versatility of urea derivatives in facilitating chemical transformations, opening avenues for the synthesis of heterocyclic compounds (Kolosov et al., 2015).

Pharmacological Applications

The pharmacological exploration of urea derivatives extends to their evaluation as enzyme inhibitors and receptor antagonists. For instance, isoquinoline and quinazoline urea analogues have been investigated for their affinity to adenosine receptors, suggesting potential applications in designing novel therapeutic agents. The structure-affinity analysis of these compounds provides insights into the molecular determinants crucial for receptor binding, aiding in the development of more potent and selective drugs (Muijlwijk-Koezen et al., 2000).

Properties

IUPAC Name

1-(2-ethoxyphenyl)-3-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c1-3-20(25)24-13-7-8-15-14-16(11-12-18(15)24)22-21(26)23-17-9-5-6-10-19(17)27-4-2/h5-6,9-12,14H,3-4,7-8,13H2,1-2H3,(H2,22,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCGHDHDLLGKSDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)NC3=CC=CC=C3OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.